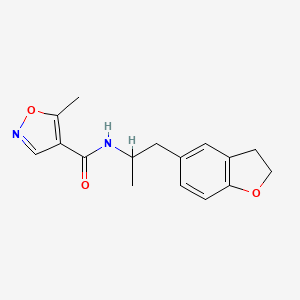
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzofuran moiety and an isoxazole ring, which are known for their diverse biological activities. The molecular formula is C15H17N3O3, with a molecular weight of approximately 289.31 g/mol. The structural components contribute to its potential interactions with various biological targets.
The biological activity of this compound is believed to involve the modulation of specific molecular pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative effects against breast and lung cancer cell lines:
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Cancer Letters highlighted the effects of this compound on apoptosis in cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Antimicrobial Efficacy : In another study, the compound was evaluated for its ability to combat resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against multi-drug resistant strains .
- Pharmacokinetics Study : A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics and a moderate half-life, suggesting potential for further development in therapeutic applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-12-3-4-15-13(8-12)5-6-20-15/h3-4,8-10H,5-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDWIRWLWSOGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














